LY 303511

説明

inhibitor of phosphatidylinositol 3-kinase

Structure

3D Structure

特性

IUPAC Name |

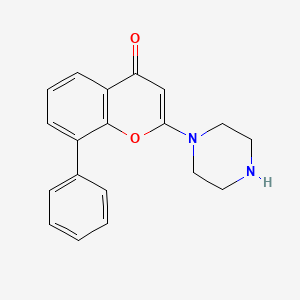

8-phenyl-2-piperazin-1-ylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2/c22-17-13-18(21-11-9-20-10-12-21)23-19-15(7-4-8-16(17)19)14-5-2-1-3-6-14/h1-8,13,20H,9-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGAGMBNBKCDCDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC(=O)C3=C(O2)C(=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90165632 | |

| Record name | LY 303511 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90165632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154447-38-8 | |

| Record name | LY 303511 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154447388 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LY 303511 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90165632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Dual-Pronged Attack of LY303511: A PI3K-Independent Anti-Neoplastic Agent

An In-Depth Technical Guide on the Core Mechanism of Action for Researchers, Scientists, and Drug Development Professionals

LY303511, a close structural analog of the well-characterized PI3K inhibitor LY294002, presents a compelling case study in drug action, diverging from its predecessor's primary mechanism to exert its anti-proliferative effects through distinct, phosphatidylinositol 3-kinase (PI3K)-independent pathways. This technical guide synthesizes the current understanding of LY303511's mechanism of action, presenting key experimental findings, quantitative data, and detailed protocols for the scientific community.

Core Mechanisms of Action: A Two-Pronged Approach

The anti-neoplastic properties of LY303511 are not attributed to the inhibition of the PI3K-Akt signaling cascade, a pathway where its analog, LY294002, is highly active. Instead, LY303511 employs a dual-pronged strategy: the induction of intracellular oxidative stress and the modulation of critical cell cycle and growth pathways, including mTOR and Casein Kinase 2 (CK2).

Induction of Intracellular Hydrogen Peroxide (H₂O₂) Production

A novel and significant mechanism of LY303511 is its ability to increase the intracellular production of hydrogen peroxide (H₂O₂). This elevation of reactive oxygen species (ROS) creates a state of oxidative stress within tumor cells, sensitizing them to apoptosis induced by chemotherapeutic agents.[1][2][3] Pre-incubation of cancer cells with LY303511 has been shown to significantly enhance the efficacy of drugs like vincristine.[1][2] The critical role of H₂O₂ in this sensitization is underscored by experiments where the overexpression of catalase, an enzyme that degrades H₂O₂, blocks the amplifying effect of LY303511 on caspase activation and cell death.[1][2]

Inhibition of mTOR and Non-mTOR Dependent Pathways

LY303511 also exerts its anti-proliferative effects by targeting the mammalian target of rapamycin (B549165) (mTOR) pathway.[4][5][6][7] Similar to rapamycin, LY303511 inhibits the mTOR-dependent phosphorylation of p70 S6 kinase (S6K), a key regulator of protein synthesis and cell growth.[4][5] However, it does so without affecting the PI3K-dependent phosphorylation of Akt, confirming its PI3K-independent action.[4][5]

Furthermore, LY303511's activity extends beyond mTOR inhibition. It has been identified as an inhibitor of casein kinase 2 (CK2), a kinase involved in the regulation of both G1 and G2/M phases of the cell cycle.[4][5][6] This dual inhibition of mTOR and CK2 contributes to a robust cell cycle arrest at both G1 and G2/M checkpoints.[4][5]

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical studies on LY303511.

Table 1: Effect of LY303511 on Cell Viability and Apoptosis

| Cell Line | Treatment | Concentration (µM) | Effect | Reference |

| LNCaP (Prostate Carcinoma) | LY303511 + Vincristine (0.02 µM) | 25 | Significant increase in apoptosis | [1] |

| Oral Cancer Cells (CAL 27, SCC-9) | LY303511 | Dose-dependent | Decrease in cell survival | [3] |

| A549 (Lung Adenocarcinoma) | LY303511 | Up to 100 | Blocked proliferation without causing apoptosis | [4][5] |

Table 2: In Vivo Efficacy of LY303511

| Animal Model | Tumor Type | Treatment | Effect | Reference |

| Athymic Mice | Human Prostate Adenocarcinoma Xenografts | LY303511 | Inhibition of tumor growth | [4][5] |

| Zebrafish | Oral Cancer (CAL 27) Xenografts | LY303511 | Inhibition of tumor growth | [3] |

Experimental Protocols

Measurement of Intracellular H₂O₂ Production

Objective: To quantify the generation of intracellular hydrogen peroxide in response to LY303511 treatment.

Methodology:

-

Cell Culture: LNCaP prostate carcinoma cells are cultured in appropriate media.

-

Treatment: Cells are pre-incubated with LY303511 (e.g., 25 µM) for a specified duration (e.g., 1 hour).

-

Loading with DCFH-DA: Cells are then loaded with 5 µM of 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 15 minutes. DCFH-DA is a cell-permeable dye that is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by H₂O₂ to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

-

Flow Cytometry: The fluorescence intensity of DCF is measured by flow cytometry, which is directly proportional to the amount of intracellular H₂O₂.[1]

Western Blot Analysis of S6K and Akt Phosphorylation

Objective: To assess the effect of LY303511 on the mTOR and PI3K-Akt signaling pathways.

Methodology:

-

Cell Culture and Treatment: A549 human lung epithelial adenocarcinoma cells are grown and then treated with varying concentrations of LY303511 (e.g., 0-100 µM) for a specified time.

-

Cell Lysis: Cells are lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phospho-p70 S6 kinase (T389) and phospho-Akt (S473). Corresponding total protein antibodies are used for normalization.

-

Detection: The membrane is incubated with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[4]

Signaling Pathways and Experimental Workflows

Caption: Overview of LY303511's PI3K-independent mechanisms of action.

Caption: Experimental workflow for measuring intracellular H₂O₂.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. LY294002 and LY303511 sensitize tumor cells to drug-induced apoptosis via intracellular hydrogen peroxide production independent of the phosphoinositide 3-kinase-Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. LY303511 displays antiproliferation potential against oral cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. LY303511 (2-piperazinyl-8-phenyl-4H-1-benzopyran-4-one) acts via phosphatidylinositol 3-kinase-independent pathways to inhibit cell proliferation via mammalian target of rapamycin (mTOR)- and non-mTOR-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. BioKB - Publication [biokb.lcsb.uni.lu]

- 7. Sapphire Bioscience [sapphirebioscience.com]

LY303511: A Technical Guide to its Application in Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY303511 is a synthetic small molecule, 2-(piperazinyl)-8-phenyl-4H-1-benzopyran-4-one, that has garnered significant interest in preclinical research, particularly in the field of oncology. Initially developed as a structurally related, inactive analogue to the well-known pan-phosphoinositide 3-kinase (PI3K) inhibitor LY294002, LY303511 was intended for use as a negative control in experiments. However, subsequent research has revealed that LY303511 possesses distinct biological activities that are independent of PI3K inhibition.[1][2] This has established LY303511 as a valuable tool for investigating specific cellular signaling pathways and as a potential therapeutic agent in its own right.

This guide provides an in-depth overview of the research applications of LY303511, focusing on its mechanisms of action, and provides detailed experimental protocols and quantitative data to facilitate its use in a laboratory setting.

Core Mechanisms of Action

LY303511 exerts its biological effects through several PI3K-independent pathways, making it a specific tool to dissect cellular processes that are often convoluted by broad-spectrum kinase inhibitors.

Inhibition of Mammalian Target of Rapamycin (mTOR)

A primary mechanism of action for LY303511 is the inhibition of the mTOR serine/threonine kinase, a central regulator of cell growth, proliferation, and metabolism.[2][3] Unlike its analogue LY294002, which inhibits both PI3K and mTOR, LY303511 selectively targets mTOR-dependent signaling without affecting the PI3K-dependent phosphorylation of Akt.[2] This is demonstrated by its ability to inhibit the phosphorylation of p70 S6 kinase (S6K), a downstream effector of mTOR, without altering Akt phosphorylation levels.[2][4]

Induction of Oxidative Stress

LY303511 has been shown to induce the intracellular generation of reactive oxygen species (ROS), specifically hydrogen peroxide (H₂O₂).[1][5] This increase in oxidative stress can sensitize cancer cells to apoptosis induced by conventional chemotherapeutic agents like vincristine.[1][5] This pro-apoptotic sensitization is a key area of research and is critically dependent on H₂O₂ production, as overexpression of catalase (an enzyme that degrades H₂O₂) blocks this effect.[1]

Inhibition of Casein Kinase 2 (CK2)

Further differentiating its activity, LY303511 has been identified as an inhibitor of Casein Kinase 2 (CK2).[2][4] CK2 is a protein kinase involved in the regulation of both G₁ and G₂/M phases of the cell cycle. Inhibition of CK2 contributes to the anti-proliferative effects of LY303511.[2]

Cell Cycle Arrest

The culmination of mTOR and CK2 inhibition results in a robust blockade of cell cycle progression. LY303511 induces both G₁ and G₂/M arrest, in contrast to rapamycin, which primarily causes a G₁ arrest.[2][3][4] This dual-phase arrest contributes to its potent anti-proliferative effects in various cancer cell lines.[4]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by LY303511 and a typical experimental workflow for its investigation.

Caption: Signaling pathway of LY303511.

Caption: Experimental workflow for LY303511.

Quantitative Data Summary

The following tables summarize quantitative data from preclinical studies investigating the effects of LY303511.

Table 1: Effect of LY303511 on Cell Proliferation and DNA Synthesis in A549 Lung Cancer Cells [4]

| Treatment (24h) | Cell Count (x 10⁴) | DNA Synthesis (% Control) |

| DMSO (Control) | 18.5 ± 0.5 | 100 ± 5 |

| LY303511 (10 µM) | 14.0 ± 0.3 | 75 ± 4 |

| LY303511 (30 µM) | 11.5 ± 0.4 | 55 ± 6 |

| LY303511 (100 µM) | 8.0 ± 0.2 | 30 ± 3 |

| Rapamycin (200 ng/ml) | 13.0 ± 0.4 | 65 ± 5 |

Data are presented as mean ± S.E.M. DNA synthesis was measured by BrdU incorporation.

Table 2: Effect of LY303511 on Cell Cycle Distribution in A549 and PASM Cells [4]

| Cell Line | Treatment (24h) | % G₁ Phase | % S Phase | % G₂/M Phase |

| A549 | DMSO (Control) | 55 ± 2 | 30 ± 1 | 15 ± 1 |

| LY303511 (10 µM) | 65 ± 3 | 20 ± 2 | 15 ± 1 | |

| LY303511 (100 µM) | 70 ± 4 | 10 ± 1 | 20 ± 2 | |

| Rapamycin (200 ng/ml) | 75 ± 3 | 15 ± 2 | 10 ± 1 | |

| PASM | DMSO (Control) | 60 ± 3 | 25 ± 2 | 15 ± 2 |

| LY303511 (10 µM) | 70 ± 4 | 15 ± 1 | 15 ± 1 | |

| LY303511 (100 µM) | 75 ± 5 | 5 ± 1 | 20 ± 2 |

Data are presented as mean ± S.E.M. of the percentage of cells in each phase of the cell cycle.

Table 3: In Vivo Tumor Growth Inhibition [6]

| Model | Treatment | Outcome |

| Zebrafish Xenograft (CAL 27 oral cancer cells) | LY303511 | Significant inhibition of tumor growth |

| Athymic Mice (Human prostate adenocarcinoma) | LY303511 | Inhibition of tumor implant growth |

Specific quantitative data on tumor volume reduction was not detailed in the provided abstracts but significant anti-tumor activity was reported.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are representative protocols and may require optimization for specific cell lines and experimental conditions.

Protocol 1: Western Blot for mTOR Pathway Inhibition

This protocol is adapted from methodologies used to assess mTOR pathway activity.[2][4][7]

-

Cell Culture and Treatment: Plate cells (e.g., A549, T24, RT4) at a density to achieve 70-80% confluency. Serum-starve cells for 24 hours if investigating growth factor signaling. Treat cells with desired concentrations of LY303511 (e.g., 10-100 µM) or vehicle control (e.g., 0.1% DMSO) for the specified time (e.g., 1-24 hours).

-

Cell Lysis: Wash cells twice with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape cells, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

Sample Preparation: Mix protein lysates with 4x Laemmli sample buffer and boil at 95°C for 5 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel. Perform electrophoresis to separate proteins. Transfer proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate with primary antibodies (e.g., anti-phospho-S6K (Thr389), anti-total-S6K, anti-phospho-Akt (Ser473), anti-total-Akt, anti-GAPDH) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize bands using a chemiluminescence imaging system. Quantify band intensity using densitometry software.

Protocol 2: Measurement of Intracellular ROS

This protocol uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H₂DCFDA) to measure intracellular ROS levels.[1][6]

-

Cell Culture and Treatment: Plate cells in a 96-well black, clear-bottom plate and allow them to adhere. Treat cells with LY303511 or vehicle control. A positive control, such as Tert-Butyl hydroperoxide (TBHP), can also be used.

-

Probe Loading: Remove the treatment medium and wash cells with warm PBS. Add 100 µL of 5 µM H₂DCFDA solution in PBS to each well.

-

Incubation: Incubate the plate at 37°C for 15-30 minutes, protected from light.

-

Fluorescence Measurement: After incubation, wash the cells once with PBS. Add 100 µL of PBS back to each well. Measure fluorescence using a microplate reader with excitation at ~495 nm and emission at ~529 nm.

-

Data Analysis: Subtract the background fluorescence from control wells (no cells). Normalize the fluorescence intensity of treated cells to that of vehicle-treated cells to determine the fold-change in ROS production.

Protocol 3: Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[6]

-

Cell Culture and Treatment: Culture cells and treat with LY303511 or vehicle control for the desired duration (e.g., 24-48 hours).

-

Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle dissociation reagent like TrypLE. Combine all cells from each treatment condition.

-

Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cell pellet twice with cold PBS.

-

Staining:

-

Resuspend the cell pellet in 100 µL of 1x Annexin V Binding Buffer.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1x Annexin V Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

Viable cells: Annexin V-negative, PI-negative.

-

Early apoptotic cells: Annexin V-positive, PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

-

Conclusion

LY303511 has evolved from its initial designation as a negative control to a significant research tool for elucidating PI3K-independent signaling pathways in cancer biology. Its well-defined mechanisms of action—including mTOR inhibition, ROS induction, and CK2 inhibition—make it an ideal compound for studying cell proliferation, cell cycle control, and apoptosis. The detailed protocols and quantitative data provided in this guide serve as a comprehensive resource for researchers aiming to incorporate LY303511 into their preclinical studies. Its demonstrated anti-proliferative and pro-apoptotic sensitizing effects, both in vitro and in vivo, suggest that LY303511 and its underlying mechanisms warrant further investigation for potential therapeutic applications.[2][6]

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. ccrod.cancer.gov [ccrod.cancer.gov]

- 4. benchchem.com [benchchem.com]

- 5. Guidelines for measuring reactive oxygen species and oxidative damage in cells and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. assaygenie.com [assaygenie.com]

- 7. Mammalian Target of Rapamycin (mTOR) Regulates Cellular Proliferation and Tumor Growth in Urothelial Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

The Inactive Analog: A Technical Guide to Using LY303511 as a Negative Control for the PI3K Inhibitor LY294002

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cell signaling research, the specific attribution of a compound's effects to its intended target is paramount. This is particularly crucial when employing pharmacological inhibitors that may exhibit off-target activities. The morpholine-containing compound, LY294002, has been a widely utilized tool for investigating the physiological roles of phosphatidylinositol 3-kinase (PI3K). However, its utility is nuanced by a known spectrum of off-target effects. To dissect the specific contributions of PI3K inhibition from other potential cellular impacts, a structurally related but functionally inactive analog, LY303511, serves as an indispensable negative control. This technical guide provides a comprehensive overview of LY303511's use in validating the PI3K-dependent effects of LY294002, complete with comparative data, detailed experimental protocols, and signaling pathway diagrams.

Distinguishing On-Target PI3K Inhibition from Off-Target Effects

LY294002 is a potent, ATP-competitive inhibitor of all class I PI3K isoforms.[1] Its inhibitory action blocks the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3), a critical step in activating the PI3K/Akt/mTOR signaling cascade that governs cell survival, proliferation, and metabolism.[2][3][4] However, research has revealed that LY294002 can also inhibit other kinases, including the mammalian target of rapamycin (B549165) (mTOR), DNA-dependent protein kinase (DNA-PK), and casein kinase 2 (CK2).[5][6][7]

This is where LY303511 becomes an essential experimental tool. A single substitution of the oxygen atom with an amine in the morpholine (B109124) ring of LY294002 renders LY303511 incapable of inhibiting PI3K.[5] Consequently, any cellular effect observed with LY294002 but not with LY303511 at equivalent concentrations can be more confidently attributed to PI3K inhibition. Conversely, effects observed with both compounds are likely due to off-target activities on other cellular components.[8][9] For instance, both LY294002 and its inactive analogue LY303511 have been shown to induce the production of intracellular hydrogen peroxide, sensitizing tumor cells to apoptosis independently of the PI3K pathway.[8][9] Furthermore, both compounds have been identified as inhibitors of BET bromodomain proteins, a family of epigenetic readers structurally unrelated to PI3K.[10]

Quantitative Data Summary: A Comparative Look at Inhibitory Activities

The following tables summarize the inhibitory concentrations (IC50) of LY294002 and LY303511 against various kinases and in cellular assays, highlighting the differential activity that forms the basis of the control relationship.

| Compound | Target | IC50 | Reference |

| LY294002 | PI3Kα | 0.5 µM | [6][11] |

| PI3Kβ | 0.97 µM | [6][11] | |

| PI3Kδ | 0.57 µM | [6][11] | |

| PI3Kγ | 49 nM | [12] | |

| mTOR | 2.5 µM | [6] | |

| DNA-PK | 1.4 µM | [6][11] | |

| CK2 | 98 nM | [6][11] | |

| LY303511 | PI3K | > 50 µM | [13] |

Table 1: Comparative IC50 Values for LY294002 and LY303511 Against Purified Kinases. This table clearly demonstrates that while LY294002 inhibits PI3K isoforms and other kinases in the low micromolar to nanomolar range, LY303511 shows negligible activity against PI3K.

| Cellular Readout | LY294002 IC50 (µM) | LY303511 IC50 (µM) | Reference |

| p-AKT (S473) | ~5-10 | >50 | [8][13] |

| p-PRAS40 (T246) | ~10 | >50 | [13] |

| Cell Proliferation (SCC-25) | 5 µM (for effect) | N/A | [14] |

| H₂O₂ Production (LNCaP) | Induced | Induced | [8] |

Table 2: Comparative Efficacy in Cellular Assays. This table illustrates the functional consequences of the differential kinase inhibition profiles. LY294002 effectively blocks downstream readouts of PI3K activity, such as Akt phosphorylation, while LY303511 does not. Notably, both compounds can induce hydrogen peroxide production, indicating a shared off-target effect.

Key Experimental Protocols

To ensure robust and reproducible results, the following are detailed methodologies for key experiments utilizing LY294002 and LY303511.

Cell Viability/Proliferation Assay (MTT Assay)

Objective: To assess the effect of LY294002 and LY303511 on cell viability and proliferation.

Materials:

-

Cell line of interest (e.g., SCC-25, LNCaP, A549)

-

Complete culture medium

-

96-well plates

-

LY294002 and LY303511 stock solutions (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of LY294002 and LY303511 in complete culture medium. A typical concentration range for LY294002 is 1-50 µM. Use the same concentration range for LY303511. Include a DMSO vehicle control.

-

Remove the overnight culture medium and replace it with the medium containing the inhibitors or vehicle.

-

Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

-

Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.

-

Read the absorbance at 570 nm using a plate reader.[1]

Western Blot Analysis of PI3K Pathway Activation

Objective: To determine the effect of LY294002 and LY303511 on the phosphorylation status of key proteins in the PI3K/Akt pathway.

Materials:

-

Cell line of interest

-

6-well plates or larger culture dishes

-

LY294002 and LY303511

-

Growth factors for pathway stimulation (e.g., insulin (B600854), IGF-1) (optional)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA or Bradford)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-GSK3α/β (Ser21/9), anti-total-GSK3α/β)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) detection reagents

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Serum-starve the cells for a few hours to overnight to reduce basal pathway activity (optional).

-

Pre-treat the cells with LY294002, LY303511 (e.g., 10-20 µM), or vehicle (DMSO) for 1 hour.[5]

-

Stimulate the cells with a growth factor (e.g., 100 nM insulin for 15-30 minutes) if desired.

-

Wash the cells with ice-cold PBS and lyse them in ice-cold lysis buffer.

-

Determine the protein concentration of each lysate.

-

Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using ECL reagents and an imaging system.[8]

In Vitro Kinase Assay

Objective: To directly measure the inhibitory effect of LY294002 and LY303511 on the enzymatic activity of purified kinases.

Materials:

-

Purified recombinant kinase (e.g., PI3K, CK2)

-

Kinase-specific substrate

-

ATP (including radiolabeled ATP, e.g., [γ-³²P]ATP, for radiometric assays)

-

Kinase reaction buffer

-

LY294002 and LY303511

-

Method for detecting substrate phosphorylation (e.g., scintillation counting, filter binding, or antibody-based detection)

Procedure:

-

Prepare a reaction mixture containing the kinase, its substrate, and the kinase reaction buffer.

-

Add varying concentrations of LY294002 or LY303511 to the reaction mixture. Include a DMSO vehicle control.

-

Initiate the kinase reaction by adding ATP.

-

Allow the reaction to proceed for a set time at the optimal temperature (e.g., 30°C).

-

Terminate the reaction.

-

Detect and quantify the amount of phosphorylated substrate.

-

Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value.[7][11]

Visualizing the Logic: Signaling Pathways and Experimental Workflows

To further clarify the roles of LY294002 and LY303511, the following diagrams, generated using the DOT language for Graphviz, illustrate the targeted signaling pathway and a typical experimental workflow for deconvoluting on-target versus off-target effects.

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of LY294002.

Caption: Logical workflow for differentiating PI3K-dependent and -independent effects.

Conclusion

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 5. LY294002 Inhibits Glucocorticoid Induced COX-2 Gene Expression in Cardiomyocytes through a Phosphatidylinositol 3 Kinase Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. Exploring the specificity of the PI3K family inhibitor LY294002 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. LY294002 and LY303511 sensitize tumor cells to drug-induced apoptosis via intracellular hydrogen peroxide production independent of the phosphoinositide 3-kinase-Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The commonly used PI3-kinase probe LY294002 is an inhibitor of BET bromodomains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. LY294002 | SF 1101 | PI3K inhibitor | TargetMol [targetmol.com]

- 12. Phosphatidylinositol 3‐kinase inhibitors: promising drug candidates for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tools.thermofisher.cn [tools.thermofisher.cn]

- 14. The Role of the LY294002 - A Non-Selective Inhibitor of Phosphatidylinositol 3-Kinase (PI3K) Pathway- in Cell Survival and Proliferation in Cell Line SCC-25 - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of LY303511: A PI3K-Independent Multi-Targeting Agent

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

LY303511 is a small molecule inhibitor that has garnered significant interest in cancer research due to its unique, multi-faceted mechanism of action. Structurally analogous to the well-characterized phosphoinositide 3-kinase (PI3K) inhibitor LY294002, LY303511 distinguishes itself by its lack of activity against PI3K, making it an invaluable tool for dissecting PI3K-independent signaling pathways. This technical guide provides a comprehensive overview of the biological activities of LY303511, focusing on its core mechanisms of action, quantitative data from preclinical studies, and detailed experimental protocols.

Core Mechanisms of Action

LY303511 exerts its anti-cancer effects through several PI3K-independent mechanisms, primarily through the inhibition of the mammalian target of rapamycin (B549165) (mTOR) and Casein Kinase 2 (CK2), as well as the induction of reactive oxygen species (ROS).

mTOR Inhibition

LY303511 has been shown to inhibit the mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival.[1] Unlike its structural analog LY294002, which inhibits mTOR through its action on PI3K, LY303511 appears to affect mTOR activity more directly. This inhibition leads to the dephosphorylation of downstream mTOR effectors, such as p70 S6 kinase (S6K), resulting in the suppression of protein synthesis and cell cycle progression.[1]

Casein Kinase 2 (CK2) Inhibition

Another key target of LY303511 is Casein Kinase 2 (CK2), a serine/threonine kinase that is frequently overexpressed in cancer and plays a crucial role in cell growth, proliferation, and apoptosis.[1] Inhibition of CK2 by LY303511 contributes to its anti-proliferative effects by inducing cell cycle arrest at both the G1 and G2/M phases.[1]

Induction of Reactive Oxygen Species (ROS)

A distinct mechanism of action for LY303511 is the induction of intracellular reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂).[2] This increase in oxidative stress can sensitize cancer cells to apoptosis, particularly when used in combination with other chemotherapeutic agents. The generation of ROS by LY303511 is independent of its effects on mTOR or CK2.[2]

Other Reported Activities

In addition to its primary mechanisms of action, LY303511 has been reported to block voltage-gated potassium (Kv) channels and inhibit the activity of BET bromodomain proteins (BRD2, BRD3, and BRD4). While the direct contribution of these activities to its overall anti-cancer efficacy is still under investigation, they represent additional facets of its complex biological profile.

Quantitative Data

The following tables summarize the available quantitative data on the biological activity of LY303511.

| Target/Activity | IC50 Value | Cell Line/System | Reference |

| Voltage-gated potassium (Kv) channels | 64.6 µM | MIN6 insulinoma cells | [3] |

Note: While several studies have demonstrated the dose-dependent anti-proliferative effects of LY303511 in various cancer cell lines (e.g., LNCaP prostate carcinoma, A549 lung adenocarcinoma, CAL 27 and SCC-9 oral cancer), specific IC50 values for its anti-proliferative activity, mTOR inhibition, and CK2 inhibition are not consistently reported in the reviewed literature.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathways affected by LY303511 and the logical relationship between its various mechanisms of action.

Figure 1: Signaling pathways affected by LY303511.

References

The Dual-Faceted Inhibition of Cell Proliferation by LY303511: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY303511, a 2-piperazinyl-8-phenyl-4H-1-benzopyran-4-one, has emerged as a significant small molecule inhibitor in cancer research. Initially investigated as a structural analog to the pan-PI3K inhibitor LY294002, LY303511 has demonstrated a distinct mechanism of action. It effectively inhibits the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a central regulator of cell growth and proliferation, independent of phosphatidylinositol 3-kinase (PI3K) activity. Furthermore, LY303511 exhibits non-mTOR-dependent anti-proliferative effects, including the inhibition of casein kinase 2 (CK2), leading to cell cycle arrest at the G2/M phase. This technical guide provides a comprehensive overview of the core functions of LY303511, presenting quantitative data from key studies, detailed experimental protocols, and visual representations of its mechanisms of action and relevant experimental workflows.

Core Mechanism of Action: A Two-Pronged Approach

LY303511 exerts its anti-proliferative effects through a dual mechanism, targeting both mTOR-dependent and mTOR-independent pathways.

1.1. PI3K-Independent mTOR Inhibition

The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell growth, proliferation, and survival.[1][2][3] Unlike its structural analog LY294002, which inhibits PI3K, LY303511 acts downstream of Akt. Specifically, LY303511 inhibits the mTOR-dependent phosphorylation of p70 S6 kinase (S6K), a key downstream effector of mTORC1. This inhibition occurs without affecting the PI3K-dependent phosphorylation of Akt, confirming its PI3K-independent mechanism. The immunosuppressive drug rapamycin also inhibits mTORC1, but through a different allosteric mechanism involving the FKBP12 protein.[4]

1.2. Non-mTOR-Dependent Inhibition via Casein Kinase 2 (CK2)

In addition to its effects on the mTOR pathway, LY303511 also inhibits the activity of casein kinase 2 (CK2), a serine/threonine kinase involved in the regulation of cell cycle progression. This inhibition is significant as it contributes to the compound's ability to induce cell cycle arrest at both the G1 and G2/M phases, a characteristic not observed with rapamycin, which primarily causes G1 arrest.[5]

Quantitative Data on the Efficacy of LY303511

The anti-proliferative effects of LY303511 have been quantified in various preclinical models, both in vitro and in vivo.

Table 1: In Vitro Efficacy of LY303511 on Cell Proliferation

| Cell Line | Assay | Treatment | Concentration | % Inhibition/Effect | Reference |

| A549 (Human Lung Adenocarcinoma) | Cell Count | LY303511 | 100 µM | Significant reduction in cell number | [5] |

| A549 (Human Lung Adenocarcinoma) | DNA Synthesis (BrdU) | LY303511 | 10 µM | Significant decrease in BrdU incorporation | [5] |

| PASM (Pulmonary Artery Smooth Muscle) | DNA Synthesis (BrdU) | LY303511 | 10 µM | Significant decrease in BrdU incorporation | [5] |

| CAL 27 and SCC-9 (Oral Cancer) | MTS Assay | LY303511 | Dose-dependent | Dose-responsive decrease in survival | [6][7] |

Table 2: In Vivo Efficacy of LY303511 on Tumor Growth

| Tumor Model | Animal Model | Treatment | Dosage | Outcome | Reference |

| PC-3 (Human Prostate Adenocarcinoma) | Athymic Nude Mice | LY303511 | 10 mg/kg/day | Significant inhibition of tumor growth | [5][6] |

| CAL 27-xenografted | Zebrafish | LY303511 | Not specified | Inhibition of tumor growth | [7] |

Signaling Pathways and Experimental Workflows

3.1. Signaling Pathway of LY303511 Action

The following diagram illustrates the key signaling pathways affected by LY303511.

Caption: Signaling pathway of LY303511.

3.2. Experimental Workflow: Western Blotting for Phosphorylated Proteins

The following diagram outlines the key steps in performing a Western blot to analyze protein phosphorylation.

Caption: Western blotting workflow.

3.3. Experimental Workflow: Cell Viability (MTS) Assay

The following diagram illustrates the general workflow for assessing cell viability using an MTS assay.

Caption: MTS cell viability assay workflow.

Detailed Experimental Protocols

4.1. Western Blotting for Phosphorylated S6K and Akt

This protocol is adapted from standard procedures and is suitable for analyzing the phosphorylation status of S6K and Akt in cell lysates treated with LY303511.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

SDS-PAGE gels and running buffer.

-

PVDF membrane.

-

Transfer buffer.

-

Blocking buffer (5% BSA in TBST).

-

Primary antibodies (e.g., rabbit anti-phospho-p70 S6K (Thr389), rabbit anti-phospho-Akt (Ser473), and corresponding total protein antibodies).

-

HRP-conjugated anti-rabbit secondary antibody.

-

Chemiluminescent substrate.

Procedure:

-

Cell Lysis: Culture cells to 70-80% confluency and treat with LY303511, rapamycin, or vehicle control for the desired time. Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the protein concentration of the supernatant using a BCA assay.

-

SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein per lane onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in 5% BSA in TBST for 1 hour at room temperature.

-

Washing: Repeat the washing step as in step 7.

-

Detection: Incubate the membrane with a chemiluminescent substrate and visualize the protein bands using an imaging system.

4.2. Cell Viability MTS Assay

This protocol provides a method for determining the effect of LY303511 on cell viability.[8][9][10][11]

Materials:

-

96-well cell culture plates.

-

Cell culture medium.

-

LY303511 stock solution.

-

MTS reagent.

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of LY303511 in cell culture medium. Replace the medium in the wells with the medium containing different concentrations of LY303511. Include vehicle-only and no-treatment controls.

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

MTS Addition: Add MTS reagent to each well according to the manufacturer's instructions.

-

Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Subtract the background absorbance (medium with MTS reagent but no cells) from all readings. Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curve to determine the IC50 value.

4.3. In Vivo Tumor Growth Inhibition Study

This protocol describes a general procedure for evaluating the anti-tumor efficacy of LY303511 in a xenograft mouse model.[12][13][14][15]

Materials:

-

Athymic nude mice.

-

Cancer cell line (e.g., PC-3).

-

Matrigel (optional).

-

LY303511 formulation for oral administration.

-

Vehicle control.

-

Calipers.

Procedure:

-

Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells in PBS or Matrigel) into the flank of each mouse.

-

Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Treatment Administration: Randomize the mice into treatment and control groups. Administer LY303511 (e.g., 10 mg/kg/day) or vehicle control orally once daily.

-

Tumor Volume Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (length x width²)/2.

-

Endpoint: Continue the treatment for a predetermined period (e.g., 21 days) or until the tumors in the control group reach a specified size. Euthanize the mice and excise the tumors for further analysis.

-

Data Analysis: Plot the average tumor volume over time for each group and perform statistical analysis to determine the significance of tumor growth inhibition.

Conclusion

LY303511 is a potent anti-proliferative agent with a unique dual mechanism of action that distinguishes it from other mTOR and PI3K inhibitors. Its ability to inhibit mTOR independently of PI3K and to target the non-mTOR kinase CK2 provides a strong rationale for its continued investigation as a potential therapeutic agent in oncology. The quantitative data and detailed protocols presented in this guide offer a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of LY303511.

References

- 1. CK2 Kinase Activity [bio-protocol.org]

- 2. Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining) [bio-protocol.org]

- 3. nanocellect.com [nanocellect.com]

- 4. benchchem.com [benchchem.com]

- 5. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 6. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 8. broadpharm.com [broadpharm.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. benchchem.com [benchchem.com]

- 12. A standardized method of using nude mice for the in vivo screening of antitumor drugs for human tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Tumorigenicity Assay in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Inhibition of Human Tumor Xenograft Growth in Nude Mice by a Novel Monoclonal Anti-HSPG Isolated from Human Liver | Anticancer Research [ar.iiarjournals.org]

Unraveling the PI3K-Independent Signaling Cascades of LY303511: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY303511, a close structural analog of the well-characterized PI3K inhibitor LY294002, has emerged as a molecule of significant interest due to its distinct signaling properties. While initially synthesized as a negative control for PI3K inhibition, subsequent research has unveiled that LY303511 exerts potent anti-proliferative and pro-apoptotic effects through mechanisms independent of the PI3K/Akt pathway. This technical guide provides an in-depth exploration of the PI3K-independent signaling of LY303511, focusing on its multifaceted interactions with key cellular pathways. We will delve into its roles as an mTOR inhibitor, a casein kinase 2 (CK2) inhibitor, and an inducer of intracellular hydrogen peroxide (H₂O₂), presenting quantitative data, detailed experimental protocols, and visual representations of the signaling networks involved.

Core PI3K-Independent Mechanisms of LY303511

LY303511's biological activities stem from at least three primary PI3K-independent mechanisms:

-

mTOR Pathway Inhibition: LY303511 directly or indirectly inhibits the mammalian target of rapamycin (B549165) (mTOR), a crucial regulator of cell growth and proliferation. This inhibition is evidenced by the reduced phosphorylation of mTOR's downstream effector, p70 S6 kinase (S6K), without affecting the PI3K-dependent phosphorylation of Akt.[1]

-

Casein Kinase 2 (CK2) Inhibition: LY303511 has been shown to inhibit the activity of casein kinase 2, a pleiotropic serine/threonine kinase involved in cell cycle progression and survival. This inhibition contributes to the observed G2/M cell cycle arrest in treated cells.

-

Induction of Intracellular Hydrogen Peroxide (H₂O₂): A novel mechanism of LY303511 involves the generation of intracellular H₂O₂, a reactive oxygen species (ROS). This increase in oxidative stress sensitizes cancer cells to apoptosis induced by chemotherapeutic agents and death receptor ligands like TRAIL.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the PI3K-independent effects of LY303511.

| Parameter | Cell Line | Value | Reference |

| Cell Proliferation IC₅₀ | A549 | ~10 µM (approx.) | [3] |

| CAL 27 | Dose-dependent decrease | [4] | |

| SCC-9 | Dose-dependent decrease | [4] | |

| CK2 Inhibition IC₅₀ | In vitro | ~100 µM (approx.) | [5] |

Signaling Pathway Visualizations

To elucidate the complex signaling networks modulated by LY303511, the following diagrams were generated using the Graphviz DOT language.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of LY303511's PI3K-independent signaling.

Western Blot Analysis of S6K Phosphorylation in A549 Cells

Objective: To determine the effect of LY303511 on the phosphorylation of p70 S6 Kinase (S6K) at Threonine 389.

Materials:

-

A549 human lung carcinoma cells

-

Complete cell culture medium (e.g., F-12K Medium with 10% FBS)

-

LY303511 (stock solution in DMSO)

-

Rapamycin (positive control)

-

Wortmannin (B1684655) (PI3K inhibitor control)

-

Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-phospho-p70 S6K (Thr389)

-

Rabbit anti-total p70 S6K

-

Rabbit anti-phospho-Akt (Ser473)

-

Rabbit anti-total Akt

-

Mouse anti-β-actin (loading control)

-

-

HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment: Seed A549 cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 24 hours if investigating growth factor-stimulated pathways. Treat cells with desired concentrations of LY303511 (e.g., 10-100 µM), rapamycin (e.g., 20 nM), wortmannin (e.g., 100 nM), or vehicle (DMSO) for the specified time (e.g., 1-24 hours).

-

Cell Lysis: Wash cells twice with ice-cold PBS and lyse them on ice with lysis buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

-

Sample Preparation and SDS-PAGE: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil for 5 minutes. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run the electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation and Detection: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Use β-actin as a loading control.

Cell Cycle Analysis by Propidium Iodide Staining

Objective: To analyze the effect of LY303511 on the cell cycle distribution of A549 cells.

Materials:

-

A549 cells

-

Complete cell culture medium

-

LY303511

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol (B145695)

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed A549 cells in 6-well plates at a density that allows for logarithmic growth during the experiment. Treat the cells with various concentrations of LY303511 (e.g., 10-100 µM) or vehicle for 24 hours.[3]

-

Cell Harvesting and Fixation: Harvest the cells by trypsinization and wash with PBS. Resuspend the cell pellet in cold PBS and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Exclude doublets and aggregates from the analysis.

-

Data Analysis: Use appropriate software to analyze the DNA content histograms and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Measurement of Intracellular Hydrogen Peroxide (H₂O₂)

Objective: To quantify the levels of intracellular H₂O₂ in cells treated with LY303511.

Materials:

-

Cell line of interest (e.g., A549, SHEP-1)

-

Complete cell culture medium

-

LY303511

-

2',7'-dichlorodihydrofluorescein diacetate (DCFDA) or similar fluorescent probe

-

Hanks' Balanced Salt Solution (HBSS) or PBS

-

Flow cytometer or fluorescence plate reader

Procedure:

-

Cell Culture and Treatment: Culture cells to the desired confluency. Treat the cells with LY303511 (e.g., 25-50 µM) or vehicle for the desired time (e.g., 15-60 minutes).[6]

-

Probe Loading: Wash the cells with HBSS or PBS. Load the cells with the DCFDA probe (e.g., 5-15 µM in HBSS/PBS) and incubate for 15-30 minutes at 37°C in the dark.[6][7]

-

Measurement:

-

Flow Cytometry: Harvest the cells, wash with PBS, and resuspend in PBS. Analyze the fluorescence intensity of the cells using a flow cytometer.

-

Fluorescence Plate Reader: After incubation with the probe, measure the fluorescence intensity directly in the plate reader.

-

-

Data Analysis: Quantify the mean fluorescence intensity, which is proportional to the intracellular H₂O₂ level. Normalize the fluorescence of treated cells to that of control cells.

In Vitro Casein Kinase 2 (CK2) Activity Assay

Objective: To measure the inhibitory effect of LY303511 on the kinase activity of recombinant CK2.

Materials:

-

Recombinant human CK2 enzyme

-

CK2 substrate peptide (e.g., RRRADDSDDDDD)

-

[γ-³²P]ATP

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

LY303511

-

P81 phosphocellulose paper

-

75 mM phosphoric acid

-

Scintillation counter

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the kinase reaction buffer, CK2 substrate peptide, and the desired concentration of LY303511 or vehicle.

-

Enzyme Addition: Add the recombinant CK2 enzyme to the reaction mixture.

-

Initiation of Reaction: Start the reaction by adding [γ-³²P]ATP. Incubate at 30°C for a specified time (e.g., 10-20 minutes).

-

Stopping the Reaction: Stop the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper.

-

Washing: Wash the P81 papers multiple times with 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantification: Place the dried P81 papers in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Analysis: Calculate the percentage of CK2 activity inhibition by comparing the radioactivity of LY303511-treated samples to the vehicle control.

Conclusion

LY303511 presents a compelling case for a therapeutic agent with multiple PI3K-independent mechanisms of action. Its ability to inhibit mTOR and CK2, coupled with its unique property of inducing intracellular H₂O₂, provides a multi-pronged attack on cancer cell proliferation and survival. The detailed protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals to further investigate and harness the therapeutic potential of LY303511 and similar compounds. Further exploration into the precise molecular interactions and downstream effectors will undoubtedly pave the way for novel cancer therapeutic strategies.

References

- 1. LY 303511 | mTOR | TNF | Potassium Channel | TargetMol [targetmol.com]

- 2. LY303511 enhances TRAIL sensitivity of SHEP-1 neuroblastoma cells via hydrogen peroxide-mediated mitogen-activated protein kinase activation and up-regulation of death receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. DCFDA / H2DCFDA - Cellular ROS Assay Kit (ab113851) | Abcam [abcam.com]

- 4. research.unl.pt [research.unl.pt]

- 5. researchgate.net [researchgate.net]

- 6. Cell cycle-specific phosphorylation of p53 protein in A549 cells exposed to cisplatin and standardized air pollutants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to LY303511: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY303511, with the chemical name 2-(1-Piperazinyl)-8-phenyl-4H-1-benzopyran-4-one, is a synthetic organic compound that has garnered interest in pharmacological research. It is structurally analogous to the well-known phosphatidylinositol 3-kinase (PI3K) inhibitor, LY294002. However, LY303511 is primarily utilized as a negative control for PI3K activity, as it does not significantly inhibit this enzyme. Its biological effects are mediated through PI3K-independent pathways, including the inhibition of the mammalian target of rapamycin (B549165) (mTOR) and the blockade of voltage-gated potassium (Kv) channels. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of LY303511, along with detailed experimental protocols and visual representations of its signaling pathways.

Chemical Structure and Properties

LY303511 is a heterocyclic compound featuring a chromen-4-one core substituted with a piperazinyl group at the 2-position and a phenyl group at the 8-position.

Chemical Structure:

Table 1: Chemical Identifiers and Properties

| Property | Value |

| IUPAC Name | 8-phenyl-2-(piperazin-1-yl)-4H-chromen-4-one |

| Molecular Formula | C₁₉H₁₈N₂O₂ |

| Molecular Weight | 306.36 g/mol |

| CAS Number | 154447-38-8 |

| Canonical SMILES | C1CN(CCN1)C2=CC(=O)C3=C(O2)C(=CC=C3)C4=C(C=CC=C4) |

| InChI Key | NGAGMBNBKCDCDJ-UHFFFAOYSA-N |

Table 2: Physicochemical Properties

| Property | Value |

| Appearance | Solid powder |

| Purity | ≥98% (HPLC) |

| Solubility | Soluble in DMSO. Soluble in 1 eq. HCl to 100 mM. |

| Storage | Store at -20°C for long-term. |

Biological Activity and Mechanism of Action

LY303511 is recognized for its distinct biological activities that are independent of the PI3K signaling pathway, making it a valuable tool for dissecting cellular signaling events.

mTOR Inhibition

LY303511 has been demonstrated to inhibit the mammalian target of rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and survival.[1][2] Unlike its analogue LY294002, which inhibits both PI3K and mTOR, LY303511's inhibitory effect is specific to mTOR-dependent signaling pathways.[1] This is evidenced by its ability to inhibit the phosphorylation of p70 S6 kinase (S6K), a downstream effector of mTOR, without affecting the PI3K-dependent phosphorylation of Akt.[2]

Voltage-Gated Potassium (Kv) Channel Blockade

LY303511 has been shown to block voltage-gated potassium (Kv) channels. This activity is independent of its effects on mTOR signaling. The compound reversibly inhibits Kv currents, with a reported IC₅₀ of 64.6 µM for the inhibition of whole-cell outward K+ currents in MIN6 insulinoma cells.

Inhibition of NF-κB Activation

LY303511 has also been reported to inhibit the activation of nuclear factor-kappa B (NF-κB), a key transcription factor involved in inflammatory responses. This inhibition leads to the attenuation of the expression of downstream targets such as monocyte chemoattractant protein-1 (MCP-1). This anti-inflammatory effect is also independent of PI3K inhibition.[3]

Signaling Pathways

The following diagram illustrates the known signaling pathways affected by LY303511.

References

- 1. researchgate.net [researchgate.net]

- 2. LY303511 (2-piperazinyl-8-phenyl-4H-1-benzopyran-4-one) acts via phosphatidylinositol 3-kinase-independent pathways to inhibit cell proliferation via mammalian target of rapamycin (mTOR)- and non-mTOR-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Exploring the specificity of the PI3K family inhibitor LY294002 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Targets and Off-Targets of LY303511

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY303511 is a synthetic molecule and a structural analog of LY294002, a well-characterized inhibitor of phosphoinositide 3-kinase (PI3K).[1] Unlike its counterpart, LY303511 is notable for its lack of significant inhibitory activity against PI3K, and is frequently employed as a negative control in studies involving the PI3K/Akt signaling pathway.[1] However, research has revealed that LY303511 is not biologically inert and exerts distinct cellular effects through a variety of targets and off-targets. This technical guide provides a comprehensive overview of the known molecular interactions of LY303511, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action.

Core Targets and Off-Targets of LY303511

The primary mechanism of action attributed to LY303511 is the intracellular generation of hydrogen peroxide (H₂O₂), a reactive oxygen species that can sensitize cancer cells to apoptosis.[1] Beyond this, LY303511 has been identified to interact with several protein kinases, albeit with varying degrees of potency.

Data Presentation: Quantitative Analysis of LY303511 Interactions

The following tables summarize the available quantitative data on the inhibitory activities of LY303511 against its identified molecular targets.

| Target Family | Target | Species/Cell Line | Assay Type | IC₅₀ | Reference |

| Primary Target | mTOR | Not Specified | Kinase Assay | Not Available | [2][3][4] |

| Off-Target | Casein Kinase 2 (CK2) | Not Specified | Kinase Assay | Not Available | |

| Off-Target | Potassium Channel (K⁺) | MIN6 insulinoma cells | Electrophysiology | 64.6 ± 9.1 µM | [1] |

| Negative Target | PI3K | Not Specified | Kinase Assay | >50,000 nM |

Note: While LY303511 is widely reported as an mTOR and CK2 inhibitor, specific IC₅₀ values are not consistently available in the reviewed literature. The structurally related compound, LY294002, has a reported IC₅₀ of 98 nM against CK2.

Signaling Pathways and Mechanisms of Action

LY303511's cellular effects are mediated through a combination of PI3K-independent pathways. The production of intracellular H₂O₂ and the inhibition of mTOR and CK2 are key contributors to its biological activity.

Hydrogen Peroxide Production Pathway

A significant and novel mechanism of LY303511 is the induction of intracellular hydrogen peroxide. This is independent of PI3K inhibition and contributes to the sensitization of tumor cells to other apoptotic stimuli.

mTOR and CK2 Inhibition Pathways

LY303511 inhibits the mammalian target of rapamycin (B549165) (mTOR), a crucial regulator of cell growth and proliferation. Additionally, it targets Casein Kinase 2 (CK2), a serine/threonine kinase involved in various cellular processes, including cell cycle progression.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature concerning LY303511.

PI3K Activity Assay (In Vitro)

This protocol is designed to confirm the lack of PI3K inhibitory activity of LY303511.

Methodology:

-

Reaction Setup: In a microplate, combine purified recombinant PI3K enzyme, the substrate phosphatidylinositol 4,5-bisphosphate (PIP2), and ATP in a suitable kinase reaction buffer.

-

Inhibitor Addition: Add varying concentrations of LY303511 (typically in DMSO) or a known PI3K inhibitor (e.g., LY294002) as a positive control. Include a DMSO-only control.

-

Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 30-60 minutes) to allow the enzymatic reaction to proceed.

-

Reaction Termination: Stop the reaction by adding a solution such as EDTA to chelate Mg²⁺ ions, which are essential for kinase activity.

-

Product Detection: The amount of the reaction product, phosphatidylinositol 3,4,5-trisphosphate (PIP3), is quantified. This can be achieved through various methods, including ELISA-based assays using a PIP3-binding protein or by using radiolabeled [γ-³²P]ATP and detecting the radiolabeled PIP3 via thin-layer chromatography and autoradiography.

-

Data Analysis: The percentage of PI3K activity inhibition is calculated for each concentration of LY303511. The IC₅₀ value is then determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Intracellular Hydrogen Peroxide (H₂O₂) Production Assay

This protocol measures the ability of LY303511 to induce the production of intracellular H₂O₂.

Methodology:

-

Cell Culture: Plate the cells of interest (e.g., a cancer cell line) in a multi-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of LY303511 for a predetermined duration (e.g., 1-4 hours). Include appropriate vehicle controls.

-

Probe Loading: After treatment, wash the cells with a suitable buffer (e.g., PBS) and then incubate them with a cell-permeable fluorescent probe that detects reactive oxygen species, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).

-

Incubation: Allow the cells to incubate with the probe in the dark for a period (e.g., 30 minutes) to permit cellular uptake and subsequent de-esterification to the non-fluorescent DCFH.

-

Fluorescence Measurement: In the presence of intracellular H₂O₂, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is then measured using a flow cytometer or a fluorescence microplate reader.

-

Data Analysis: The increase in fluorescence in LY303511-treated cells compared to control cells is indicative of H₂O₂ production.

Cell Proliferation (MTT) Assay

This assay is used to assess the effect of LY303511 on cell viability and proliferation.

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Compound Addition: Treat the cells with a range of concentrations of LY303511. Include wells with untreated cells and vehicle controls.

-

Incubation: Incubate the plates for a period that allows for cell proliferation (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for a further 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percentage of viability against the log of the LY303511 concentration to generate a dose-response curve and determine the IC₅₀ value for cell proliferation inhibition.

Conclusion

LY303511, while developed as a PI3K-inactive analog of LY294002, possesses distinct biological activities that are of interest to researchers in oncology and cell biology. Its ability to induce intracellular H₂O₂ production, coupled with its inhibitory effects on mTOR and Casein Kinase 2, positions it as a tool compound for studying PI3K-independent signaling pathways and as a potential sensitizer (B1316253) for other anti-cancer therapies. Further research to elucidate the precise inhibitory constants for its kinase targets and to explore its full off-target profile will provide a more complete understanding of its cellular effects and potential therapeutic applications.

References

- 1. LY 303511 | mTOR | TNF | Potassium Channel | TargetMol [targetmol.com]

- 2. Inhibition of casein kinase 2 disrupts differentiation of myeloid cells in cancer and enhances the efficacy of immunotherapy in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. reactionbiology.com [reactionbiology.com]

- 4. Regulation of Kv2.1 Channels by Kv9.1 Variants - PMC [pmc.ncbi.nlm.nih.gov]

LY303511: A PI3K-Independent Modulator of Cancer Cell Viability

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

LY303511, initially developed as a structurally related but phosphoinositide 3-kinase (PI3K)-inactive analog of the pan-PI3K inhibitor LY294002, has emerged as a molecule of interest in cancer research due to its distinct anti-proliferative and pro-apoptotic activities. Contrary to its intended use as a negative control, LY303511 exerts significant effects on various cancer cell lines through mechanisms independent of the canonical PI3K/Akt signaling pathway. This technical guide provides a comprehensive overview of the core mechanisms of action of LY303511, detailing its impact on cellular signaling, presenting quantitative data on its efficacy, and outlining the experimental protocols used to elucidate its function.

Core Mechanisms of Action

LY303511's anti-cancer properties are primarily attributed to two interconnected mechanisms: the induction of oxidative stress and the inhibition of key cellular proliferation regulators.

Induction of Oxidative Stress and Apoptosis

A primary mechanism of LY303511 is the induction of intracellular reactive oxygen species (ROS), specifically hydrogen peroxide (H₂O₂).[1][2][3] This increase in oxidative stress triggers a cascade of events leading to apoptosis. In oral cancer cell lines (CAL 27 and SCC-9), LY303511 was shown to increase both general ROS and mitochondrial superoxide (B77818) levels, leading to oxidative DNA damage.[2] This pro-apoptotic effect is further substantiated by observations in prostate carcinoma cells (LNCaP), where LY303511 sensitizes cells to the chemotherapeutic agent vincristine (B1662923) by increasing intracellular H₂O₂.[1][3] This sensitization is linked to the activation of caspase-2 and caspase-3.[1]

Inhibition of mTOR and Casein Kinase 2 (CK2)

LY303511 inhibits the mammalian target of rapamycin (B549165) (mTOR), a crucial regulator of cell growth and proliferation, in a PI3K-independent manner.[4][5] In human lung adenocarcinoma (A549) cells, LY303511 was observed to inhibit the mTOR-dependent phosphorylation of p70 S6 kinase (S6K).[4][5] Furthermore, LY303511 has been shown to inhibit the activity of casein kinase 2 (CK2), a kinase involved in the regulation of both G1 and G2/M cell cycle progression.[4][5] This dual inhibition of mTOR and CK2 contributes to the anti-proliferative effects of LY303511 by inducing cell cycle arrest at both G1 and G2/M phases.[4][5]

Signaling Pathways Modulated by LY303511

The following diagram illustrates the key signaling pathways affected by LY303511, highlighting its PI3K-independent mode of action.

Caption: Signaling pathways affected by LY303511 in cancer cells.

Quantitative Data on LY303511 Activity

The efficacy of LY303511 has been quantified in various cancer cell lines. The following table summarizes the available data on its anti-proliferative and apoptosis-inducing effects.

| Cell Line | Cancer Type | Assay | Concentration | Effect | Reference |

| LNCaP | Prostate Carcinoma | Cell Viability | 25 µmol/L | Sensitizes to 0.02 µmol/L vincristine-induced apoptosis | [1] |

| LNCaP | Prostate Carcinoma | Colony Formation | 25 µmol/L | Reduces colony-forming ability in the presence of vincristine | [1] |

| CAL 27 | Oral Cancer | MTS Assay | Dose-dependent | Decreased cell survival | [2] |

| SCC-9 | Oral Cancer | MTS Assay | Dose-dependent | Decreased cell survival | [2] |

| HGF-1 | Normal Oral Fibroblasts | MTS Assay | Not specified | Little damage compared to cancer cells | [2] |

| A549 | Lung Adenocarcinoma | Cell Proliferation | 100 µM | Attenuated cell number increase over 24h | [6] |

| A549 | Lung Adenocarcinoma | DNA Synthesis (BrdU) | Dose-dependent | Marked inhibition of DNA synthesis | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to assess the effects of LY303511.

Cell Viability and Proliferation Assays

a) MTS Assay (for Oral Cancer Cells) [2]

-

Cell Seeding: Plate oral cancer cells (CAL 27, SCC-9) and normal oral cells (HGF-1) in 96-well plates at an appropriate density.

-

Treatment: After 24 hours, treat the cells with varying concentrations of LY303511.

-

Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).

-

MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions.

-

Incubation: Incubate for 1-4 hours at 37°C.

-

Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.

b) Crystal Violet Assay (for LNCaP Cells) [1]

-

Cell Seeding: Plate LNCaP cells in 24-well plates at a density of 2.5 × 10⁵ cells/well.

-

Pre-incubation: Pre-incubate cells for 1 hour with 25 µmol/L LY303511.

-

Co-treatment: Add the chemotherapeutic agent (e.g., vincristine) at the desired concentration and incubate for 18 hours.

-

Staining: Wash the cells with PBS and stain with 0.5% crystal violet solution in 20% methanol (B129727) for 10 minutes.

-

Washing: Gently wash the plates with water to remove excess stain.

-

Elution: Solubilize the stain by adding 10% acetic acid.

-

Absorbance Reading: Measure the absorbance at a wavelength of 595 nm.

Measurement of Intracellular Reactive Oxygen Species (ROS)

a) DCFH-DA Staining for H₂O₂ (for LNCaP Cells) [1]

-

Cell Treatment: Treat LNCaP cells with LY303511 as required.

-

Loading with DCFH-DA: Load the cells with 5 µmol/L 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 15 minutes.

-

Flow Cytometry Analysis: Harvest the cells and analyze the fluorescence of dichlorofluorescein (DCF) by flow cytometry to quantify intracellular H₂O₂ levels.

Apoptosis Assays

a) Annexin V/7-AAD Staining (for Oral Cancer Cells) [2]

-

Cell Treatment: Treat oral cancer cells with LY303511.

-

Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and 7-aminoactinomycin D (7-AAD) according to the manufacturer's protocol.

-

Incubation: Incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blotting for Signaling Protein Phosphorylation

a) Analysis of S6K Phosphorylation (in A549 Cells) [4]

-

Cell Lysis: Treat A549 cells with LY303511 and/or stimulants (e.g., lipopolysaccharide and interferon-γ) and then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated S6K and total S6K overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow Diagram

The following diagram outlines a general workflow for investigating the effects of LY303511 on a cancer cell line.

Caption: General experimental workflow for studying LY303511.

Conclusion